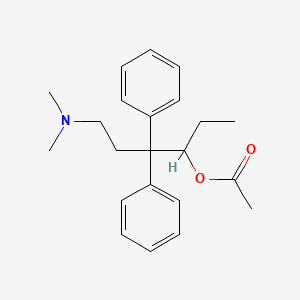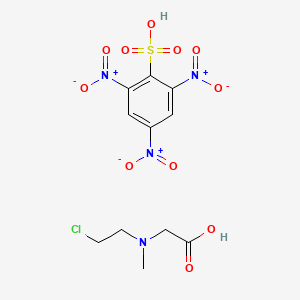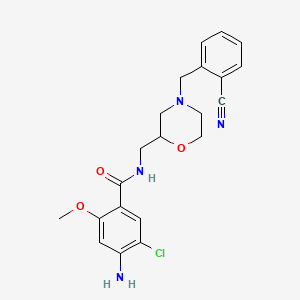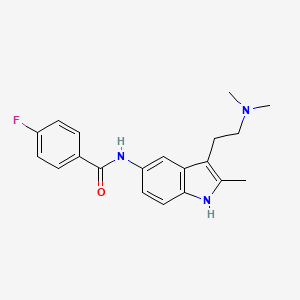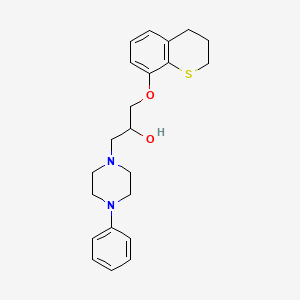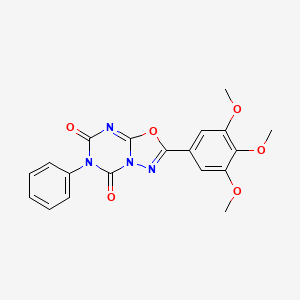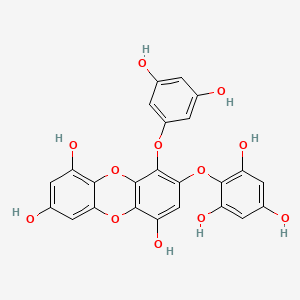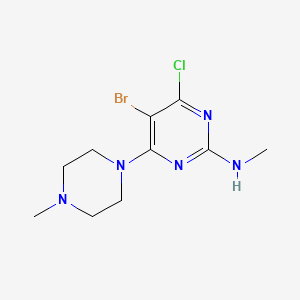
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)xanthine is a synthetic organic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This compound is characterized by its unique styryl group attached to the xanthine core, which may impart specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Group Introduction: The styryl group is introduced through a condensation reaction between the xanthine derivative and a suitable styrene derivative under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and methyl groups on the styryl moiety can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders due to its xanthine core.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)xanthine likely involves interaction with specific molecular targets such as adenosine receptors, similar to other xanthine derivatives. The styryl group may enhance its binding affinity or selectivity for certain receptors, leading to unique biological effects.
相似化合物的比较
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)xanthine is unique due to its specific styryl group, which may impart distinct biological activities not observed in other xanthine derivatives
属性
CAS 编号 |
155271-40-2 |
|---|---|
分子式 |
C19H22N4O3 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-13-7-9-14(26-4)12(3)11-13/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+ |
InChI 键 |
FZMMLLRHOWGFLZ-CSKARUKUSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



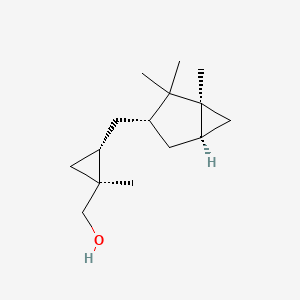

![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
